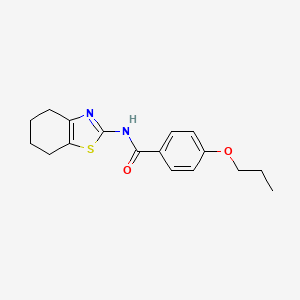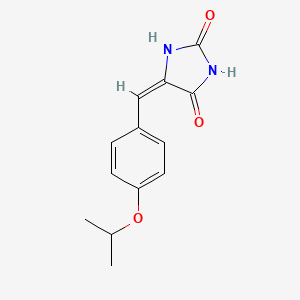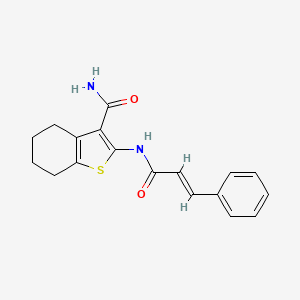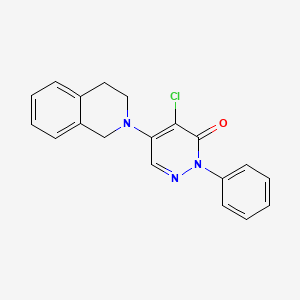![molecular formula C15H12ClN3OS2 B5596770 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5596770.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide and related compounds often involves carbodiimide condensation catalysis, utilizing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, providing a convenient and fast method for preparing such derivatives. These compounds have been identified and confirmed through various spectroscopic methods including IR, 1H NMR, and elemental analyses, highlighting their precise synthesis routes and the importance of such methods in confirming their chemical structures (Yu et al., 2014).
Molecular Structure Analysis
Structural analysis of compounds closely related to N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has shown molecules to exhibit near "V" shaped configurations with various intermolecular interactions, such as N–H···O, N–H···N, and N–H···F hydrogen bonds, alongside C–H···π interactions. These findings were further supported by single-crystal X-ray diffraction analysis, indicating a precise understanding of the molecular orientation and the role of intermolecular interactions in stabilizing these compounds (Boechat et al., 2011).
Chemical Reactions and Properties
Research indicates that N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide derivatives can undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. These reactions include S-alkylation and reactions with chloroacetyl anilide under solid–liquid phase transfer catalysis, demonstrating the chemical versatility and reactivity of these compounds (Yang et al., 2013).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide derivatives have been characterized, providing essential data for further applications and studies. These properties are crucial for understanding the compound's behavior in various solvents and conditions, aiding in the development of new materials or drugs (Mohammadi-Farani et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of these compounds have been explored through various studies. For instance, the antioxidant properties of certain derivatives have been evaluated, showing significant activity and highlighting the potential for these compounds in various applications beyond their initial scope. Such studies provide insight into the chemical behavior and potential utility of these compounds in different fields (Lelyukh et al., 2021).
科学的研究の応用
Synthesis and Characterization
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide derivatives often involves carbodiimide condensation catalysis, providing a convenient and efficient approach to obtaining these compounds. These methods allow for the production of derivatives with potential biological activities, characterized by techniques such as IR, NMR, and X-ray diffraction for structural confirmation (Yu et al., 2014).
Biological Activities
Anticancer Properties
Several studies have investigated the anticancer potential of derivatives related to N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide. Compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, showing promising results in inhibiting tumor growth. The structure-activity relationships of these compounds provide insights into their mechanism of action and potential as anticancer agents (Abu-Melha, 2021).
Antimicrobial and Antifungal Effects
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide derivatives has also shown significant antimicrobial and antifungal activities. These studies provide a foundation for developing new antimicrobial agents that could be effective against resistant strains, highlighting the potential of these compounds in addressing emerging health threats (Rezki, 2016).
特性
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS2/c16-11-5-3-10(4-6-11)8-14-18-19-15(22-14)17-13(20)9-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHBCSQKSXFLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)


![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)


![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)
![N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596729.png)
![4-(4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596733.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone](/img/structure/B5596750.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5596762.png)

